(4R)-4-Benzyl-D-glutamic acid
Overview
Description
“(4R)-4-Benzyl-D-glutamic acid” is a chemical compound with the molecular formula C12H15NO4 . It has a molecular weight of 273.72 . The IUPAC name for this compound is (2R,4R)-2-amino-4-benzylpentanedioic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “(4R)-4-Benzyl-D-glutamic acid” can be represented by the linear formula C12H16ClNO4 . The InChI code for this compound is 1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 .Physical And Chemical Properties Analysis
“(4R)-4-Benzyl-D-glutamic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I consulted.Scientific Research Applications
Competitive AMPA Receptor Antagonists
Glutamic acid derivatives, including (4R)-4-Benzyl-D-glutamic acid, play a crucial role in modulating neurotransmitter activity in the central nervous system (CNS). Derivatives of glutamic acid have been developed as competitive AMPA receptor antagonists, showing potential for neuroprotective applications in treating neurodegenerative diseases like epilepsy, cerebral ischemia, and other conditions linked to excessive glutamate activity in the brain (Catarzi, Colotta, & Varano, 2007).
Synthesis and Pharmacological Applications
The first enantiospecific synthesis of a glutamic acid derivative, highlighting its role as a metabotropic glutamate receptor agonist, underscores the importance of stereochemistry in the biological activities of these compounds. Such advancements in synthetic methodologies enable the exploration of glutamic acid derivatives for various pharmacological applications (Dauban et al., 2000).
Molecular Targets for Autoimmune Diseases
Research into the structural basis for glutamate racemase inhibition by derivatives of glutamic acid provides insight into designing new antibacterial drugs. This enzyme is essential for peptidoglycan synthesis, making it a target for developing antimicrobial agents against resistant strains (Kim et al., 2007).
Material Science and Nanotechnology Applications
Polymeric materials derived from glutamic acid, such as poly(L-glutamic acid) and its derivatives, have found applications in creating pH-responsive and "schizophrenic" aggregation behavior. These materials are significant for developing advanced drug delivery systems, highlighting the versatility of glutamic acid derivatives beyond their biological roles (Chen et al., 2013).
Safety And Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It’s recommended to use personal protective equipment as required . In case of inadequate ventilation, respiratory protection should be worn . If swallowed, inhaled, or in contact with eyes or clothing, immediate medical attention should be sought .
properties
IUPAC Name |
(2R,4R)-2-amino-4-benzylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCFYQUZTYQTJN-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433414 | |
Record name | (4R)-4-Benzyl-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Benzyl-D-glutamic acid | |
CAS RN |
1233501-45-5, 402821-16-3 | |
Record name | rel-(2R,4R)-4-(Phenylmethyl)-D-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233501-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-Benzyl-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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